molecular formula C12H15ClN2O B2944200 1-(4-Chlorobenzoyl)-4-methylpiperazine CAS No. 324067-32-5

1-(4-Chlorobenzoyl)-4-methylpiperazine

Cat. No.: B2944200
CAS No.: 324067-32-5
M. Wt: 238.72
InChI Key: YCIAPKMXCFQOTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorobenzoyl)-4-methylpiperazine is a chemical compound featuring a piperazine core, a privileged scaffold in medicinal chemistry known for its versatile binding properties . This specific molecule serves as a key synthetic intermediate or building block for researchers designing and developing novel biologically active compounds . The piperazine class of compounds has demonstrated significant research value in drug discovery, particularly in the field of oncology . Derivatives of 1-(4-Chlorobenzoyl)piperazine have been synthesized and investigated for their cytotoxic activities against a broad panel of human cancer cell lines , including liver (HUH7, HEPG2, HEP3B), breast (MCF7, BT20), colon (HCT-116), and gastric cancers . These compounds are of interest for their ability to inhibit cell proliferation . Furthermore, the broader family of 1-(4-chlorobenzhydryl)piperazine derivatives continues to be a focus of scientific exploration for their antiproliferative and antioxidant activities , with studies extending to in-silico modeling and molecular dynamics simulations to understand their mechanisms . As a research chemical, this product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chlorophenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(13)5-3-10/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIAPKMXCFQOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645317
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Advanced Spectroscopic and Structural Elucidation of 1 4 Chlorobenzoyl 4 Methylpiperazine and Derivatives

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

Proton NMR (¹H NMR) provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In the structure of 1-(4-Chlorobenzoyl)-4-methylpiperazine, distinct signals are expected for the protons of the 4-chlorophenyl ring, the piperazine (B1678402) ring, and the N-methyl group.

The aromatic protons on the 4-chlorophenyl ring are expected to appear as two distinct doublets in the downfield region (typically δ 7.3-7.5 ppm) due to the electron-withdrawing effects of both the carbonyl group and the chlorine atom. The piperazine ring protons are diastereotopic due to the restricted rotation around the amide bond, leading to complex and often broad signals in the δ 2.2-3.8 ppm range. These protons are chemically non-equivalent. The four protons adjacent to the carbonyl nitrogen are generally shifted further downfield compared to the four protons adjacent to the N-methyl group. The N-methyl group protons are expected to appear as a sharp singlet further upfield, typically around δ 2.3 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.45 Doublet 2H Ar-H (ortho to C=O)
~ 7.40 Doublet 2H Ar-H (ortho to Cl)
~ 3.4-3.8 Broad multiplet 4H Piperazine -CH₂- (adjacent to C=O)
~ 2.3-2.5 Broad multiplet 4H Piperazine -CH₂- (adjacent to N-CH₃)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to determine the structure of the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal.

The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically appearing around δ 170 ppm. rsc.org The aromatic carbons will resonate in the δ 128-140 ppm region. The carbon atom attached to the chlorine (C-Cl) and the carbon atom attached to the carbonyl group (C-C=O) will have distinct chemical shifts influenced by these substituents. The carbon atoms of the piperazine ring are expected to appear in the δ 40-55 ppm range. The carbons closer to the electron-withdrawing benzoyl group will be further downfield than those adjacent to the methyl group. The N-methyl carbon will produce a signal in the upfield region, typically around δ 46 ppm. mdpi.comnih.gov

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
~ 170 C=O (Amide carbonyl)
~ 138 Ar-C (C-Cl)
~ 135 Ar-C (C-C=O)
~ 129 Ar-CH (ortho to C=O)
~ 128 Ar-CH (ortho to Cl)
~ 55 Piperazine -CH₂-
~ 46 Piperazine -CH₂-

Infrared Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp absorption band around 1635–1645 cm⁻¹ is indicative of the amide C=O stretching vibration. mdpi.comresearchgate.net Aromatic C=C stretching vibrations are expected in the 1400-1600 cm⁻¹ region. The C-N stretching of the amide and the piperazine ring would appear in the 1200-1350 cm⁻¹ range. Aliphatic C-H stretching from the methyl and piperazine groups would be observed around 2800-3000 cm⁻¹. mdpi.comresearchgate.net The aromatic C-H stretching will be seen just above 3000 cm⁻¹. Finally, the C-Cl stretching vibration typically appears in the fingerprint region, around 1090 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~ 3050 C-H Stretch Aromatic
~ 2800-2950 C-H Stretch Aliphatic (Piperazine, -CH₃)
~ 1640 C=O Stretch Amide
~ 1590, 1480 C=C Stretch Aromatic Ring
~ 1290 C-N Stretch Amide/Aliphatic Amine

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides crucial information about the molecular weight and structural features of a compound through its fragmentation pattern.

For this compound (molecular formula C₁₂H₁₅ClN₂O), the molecular ion peak [M]⁺ would be expected at m/z ≈ 238.09. The isotopic peak [M+2]⁺ at m/z ≈ 240.09, with an intensity of about one-third of the molecular ion peak, would be characteristic of the presence of a single chlorine atom.

The fragmentation pattern would likely involve key cleavages. A primary fragmentation would be the alpha-cleavage of the amide bond, resulting in the formation of the 4-chlorobenzoyl cation at m/z 139. Another significant fragmentation pathway would involve the cleavage of the piperazine ring, leading to fragments such as the N-methylpiperazine cation (m/z 100) or related ions. researchgate.net

Table 4: Predicted Key Mass Fragments for this compound

m/z Predicted Fragment Ion
238/240 [C₁₂H₁₅ClN₂O]⁺ (Molecular Ion, [M]⁺/[M+2]⁺)
139/141 [C₇H₄ClO]⁺ (4-Chlorobenzoyl cation)
111/113 [C₆H₄Cl]⁺ (Chlorophenyl cation)
100 [C₅H₁₂N₂]⁺ (Methylpiperazine radical cation)

Elemental Analysis for Empirical Formula Validation

Elemental analysis determines the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This technique is used to validate the empirical formula, which can then be compared with the molecular formula determined by mass spectrometry. For a pure sample of this compound, the experimentally determined percentages should align closely with the theoretical values calculated from its molecular formula, C₁₂H₁₅ClN₂O. mdpi.comresearchgate.net

Table 5: Elemental Composition of this compound (C₁₂H₁₅ClN₂O)

Element Atomic Mass Moles Mass Percentage (%)
Carbon (C) 12.01 12 144.12 60.38%
Hydrogen (H) 1.008 15 15.12 6.34%
Chlorine (Cl) 35.45 1 35.45 14.85%
Nitrogen (N) 14.01 2 28.02 11.74%
Oxygen (O) 16.00 1 16.00 6.70%

| Total | | | 238.71 | 100.00% |

X-ray Crystallography for Three-Dimensional Structural Determination

While specific crystallographic data for this compound is not widely published, an analysis would be expected to reveal several key structural features. The piperazine ring would likely adopt a stable chair conformation. The geometry around the amide bond is expected to be largely planar due to resonance. The analysis would also precisely define the dihedral angle between the plane of the 4-chlorophenyl ring and the plane of the amide group. Such data is invaluable for understanding the molecule's spatial configuration and potential intermolecular interactions in the solid state. mdpi.com

Structure Activity Relationship Sar Studies of 1 4 Chlorobenzoyl 4 Methylpiperazine Analogues

Correlating Structural Modifications with Biological Response Profiles

The nature and position of substituents on the benzoyl ring are critical determinants of biological activity. In a key study on a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which are structurally related to the subject compound, significant variations in cytotoxic activity against cancer cell lines were observed based on the substitution pattern on the benzoyl ring.

The parent compound in the series, 1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine, demonstrated notable cytotoxic activity. wikipedia.org When the chloro group at the para-position of the benzoyl ring was replaced with other substituents, the following trends were observed:

Fluorine Substitution: The introduction of a fluorine atom at the para-position resulted in a compound with potent cytotoxic activity across several cancer cell lines. wikipedia.org

Methoxy (B1213986) Substitution: A methoxy group at the para-position also yielded a compound with significant activity. wikipedia.org

Multiple Substitutions: A derivative with two fluorine atoms on the benzoyl moiety showed altered growth inhibition values. wikipedia.org

Bulky Groups: The presence of a bulky biphenyl (B1667301) group was associated with lower inhibitory activity, suggesting that steric hindrance in this region may be detrimental to the molecular interactions required for the biological effect. wikipedia.org

These findings indicate that electron-withdrawing groups, such as halogens, at the para-position of the benzoyl ring are generally favorable for this specific biological activity. The position of the substituent is also crucial; for instance, in a different series of benzothiazole-piperazine derivatives, an electron-withdrawing cyano group showed higher cytotoxicity when placed at the para-position compared to the ortho-position of a phenyl ring. tandfonline.comtandfonline.com This highlights the specific spatial and electronic requirements of the target's binding site.

Table 1: Effect of Benzoyl Ring Substitution on Cytotoxic Activity (GI50 µM) of 1-Benzoyl-4-(4-chlorobenzhydryl)piperazine Analogues wikipedia.org
CompoundBenzoyl Ring SubstituentHUH7 (Liver)MCF7 (Breast)HCT-116 (Colon)
5a4-Chloro1.911.671.22
5b4-Fluoro0.440.850.31
5c4-Methoxy2.291.831.59
5d3,4-Dichloro0.591.020.72
5e3,4-Dimethoxy1.751.972.01
5fBiphenyl-4-yl>40>40>40
5g2,4-Difluoro1.291.110.98

The substituent on the second nitrogen of the piperazine (B1678402) ring (the N4 position) plays a pivotal role in defining the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. nih.govnih.gov The N-methyl group in 1-(4-Chlorobenzoyl)-4-methylpiperazine is a small, lipophilic moiety that can influence interactions with the biological target.

Studies on related series of compounds demonstrate the significance of this position:

Modulation of Activity and Selectivity: In a series of N-methylpiperazine chalcones, the addition of the methyl group to the piperazine ring, when compared to unsubstituted analogues, decreased MAO-B inhibition but significantly enhanced acetylcholinesterase (AChE) inhibitory potency. nih.gov This demonstrates that a small modification at the N4 position can shift the compound's activity between different targets.

Impact on Potency: The nature of the N4 substituent is critical for binding affinity. SAR studies on various arylpiperazine derivatives show that changing the substituent from a small alkyl group like methyl to a larger group like cyclohexyl or a phenyl ring can dramatically alter receptor binding affinity and selectivity. tandfonline.comtandfonline.commdpi.com The N-methylpiperazine moiety is recognized as a privileged structure that can provide a good balance of pharmacokinetic and pharmacodynamic properties due to its steric and lipophilic characteristics. nih.gov

Pharmacophore Elucidation for Specific Biological Activities

A pharmacophore model represents the essential three-dimensional arrangement of molecular features that are necessary for a molecule to exert a specific biological activity. nih.gov Elucidating the pharmacophore for a class of compounds is crucial for designing new, more potent, and selective molecules.

Based on the SAR data from benzoylpiperazine analogues, a putative pharmacophore for cytotoxic activity can be proposed. The key molecular features include:

Aromatic/Hydrophobic Region: This is represented by the substituted benzoyl ring. This region is likely involved in hydrophobic or π-π stacking interactions within the receptor's binding pocket.

Hydrogen Bond Acceptor/Electrostatic Feature: The carbonyl oxygen of the benzoyl group acts as a hydrogen bond acceptor. Furthermore, the SAR data suggests that an electron-withdrawing group at the para-position of the benzoyl ring is a critical feature, likely participating in specific electrostatic or hydrogen bonding interactions. wikipedia.orgmdpi.com

Central Scaffold: The piperazine ring acts as a central, conformationally constrained scaffold that correctly orients the other pharmacophoric features. Its basic nitrogen atoms can also be protonated at physiological pH, potentially forming ionic interactions. nih.govnih.gov

3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies on similar piperazine-carboxamide scaffolds have confirmed the importance of electrostatic and hydrogen-bond acceptor properties in determining biological activity, which aligns with this proposed pharmacophore. mdpi.com

Comparing the piperazine scaffold to other cyclic amines, such as piperidine (B6355638), provides valuable insight into the role of the second nitrogen atom. The benzoylpiperidine fragment is sometimes considered a potential bioisostere of the piperazine ring. nih.gov However, replacing the piperazine core with a piperidine ring often leads to significant changes in biological activity.

Impact on Receptor Affinity: In one study, replacing a piperazine ring with piperidine in a series of compounds designed as histamine (B1213489) H3 and sigma-1 receptor antagonists did not significantly affect affinity for the H3 receptor but dramatically altered the affinity for the sigma-1 receptor. researchgate.net This indicates that the N4 nitrogen and its substituent can be a key point of interaction for some targets but not others.

Role in Physicochemical Properties: The two nitrogen atoms in the piperazine ring provide a greater polar surface area and additional hydrogen bond acceptors compared to piperidine. nih.gov This often results in increased water solubility and can favorably modulate pharmacokinetic properties like oral bioavailability. nih.govresearchgate.net

Structural and Conformational Differences: The presence of the second nitrogen atom in piperazine allows for different substitution patterns and 3D geometries compared to piperidine, enabling it to act as a versatile scaffold to orient pharmacophoric groups in specific spatial arrangements. researchgate.net In SAR studies of certain arylalkyl derivatives, replacing piperazine with piperidine was found to alter the activity profile, for example, by inhibiting serotonin (B10506) reuptake while maintaining affinity for the 5-HT1A receptor. mdpi.com

This comparative analysis demonstrates that while piperidine can be a viable alternative, the piperazine ring's unique electronic and structural properties make it a privileged scaffold for achieving specific biological activities. nih.gov

Mechanistic Investigations and Molecular Interactions in Vitro and in Silico

Target Identification and Engagement Studies for Potential Biological Pathways

In vitro studies are fundamental in identifying the direct interactions between a compound and biological macromolecules like receptors and enzymes. These assays provide empirical data on binding affinities and inhibitory activities, guiding the characterization of a compound's pharmacological potential.

In Vitro Receptor Binding Assays (e.g., Histamine (B1213489) H3, Sigma-1 Receptors)

The piperazine (B1678402) scaffold, a core component of 1-(4-Chlorobenzoyl)-4-methylpiperazine, is a structural feature in many ligands targeting various receptors, including histamine and sigma receptors. nih.gov The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, where it modulates the release of several neurotransmitters. nih.govnih.gov The sigma-1 receptor (σ1R), a unique ligand-regulated chaperone protein, is implicated in a range of cellular functions and is a target for neuropsychiatric disorders. nih.gov

Studies comparing piperazine-core compounds with their piperidine-core counterparts have revealed significant differences in receptor affinity, particularly for the sigma-1 receptor. nih.gov In one such comparative study, derivatives containing a piperazine core showed a markedly lower affinity for the σ1R than those with a piperidine (B6355638) core. nih.gov For instance, the replacement of a piperidine ring with a piperazine ring in one compound resulted in a dramatic drop in σ1R affinity, with the inhibitory constant (Ki) increasing from 3.64 nM to 1531 nM. nih.gov This suggests that the structural and electronic properties of the piperazine moiety are less favorable for high-affinity binding to the σ1R active site. nih.gov

Binding assays are typically conducted using radioligand displacement methods. In these experiments, membranes from tissues expressing the target receptor (e.g., guinea pig brain cortex for σ1R) are incubated with a radiolabeled ligand and varying concentrations of the test compound. nih.govacs.org The ability of the test compound to displace the radioligand indicates its binding affinity, which is quantified as the Ki value.

Table 1: Comparative Receptor Binding Affinities

Compound Core Target Receptor Binding Affinity (Ki)
Piperidine hH3R 7.70 nM
Piperidine σ1R 3.64 nM
Piperazine hH3R 3.17 nM
Piperazine σ1R 1531 nM

Data synthesized from comparative studies on piperidine and piperazine derivatives. nih.gov

Enzyme Inhibition Studies (e.g., Tyrosinase)

Tyrosinase is a key copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin (B1238610) and is also responsible for enzymatic browning in fruits and vegetables. nih.govresearchgate.net As such, inhibitors of tyrosinase are of great interest in the cosmetic, medicinal, and food industries. nih.gov The piperazine scaffold has been incorporated into various compounds designed as tyrosinase inhibitors. nih.gov

Research into nitrophenylpiperazine derivatives has shown that these compounds can exhibit significant tyrosinase inhibitory effects. nih.gov The mechanism of inhibition is often explored through enzyme kinetics analysis, which can reveal whether the inhibitor competes with the substrate (competitive inhibition), binds to the enzyme-substrate complex (uncompetitive inhibition), or binds to both the free enzyme and the enzyme-substrate complex (mixed inhibition). nih.govmdpi.com For example, one study identified a piperazine derivative that displayed a mixed-type inhibition of tyrosinase. nih.gov The inhibitory concentration (IC50) value, which represents the concentration of an inhibitor required to reduce enzyme activity by 50%, is a standard measure of potency. Piperazine-based compounds have demonstrated a wide range of IC50 values in tyrosinase inhibition assays. nih.gov

Computational Chemistry and Molecular Modeling

Computational techniques provide deep insights into the molecular interactions that are often difficult to observe experimentally. These in silico methods are crucial for understanding structure-activity relationships, predicting binding modes, and characterizing the electronic properties of molecules like this compound.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor or enzyme. nih.govajchem-a.com This simulation helps to elucidate the binding mode and predict the affinity of the ligand for the target. nih.govresearchgate.net For piperazine derivatives, docking studies have been used to understand their interaction with the active sites of various biological targets.

In the context of tyrosinase inhibition, docking simulations can identify key interactions between the inhibitor and the amino acid residues in the enzyme's active site, which contains two copper ions. nih.gov Similarly, docking studies have been performed on derivatives of 1-(4-chlorobenzhydryl) piperazine to analyze their interactions with protein targets. researchgate.net The results of these simulations can reveal crucial binding interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex, providing a rationale for the observed biological activity. ajchem-a.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are built by finding a statistically significant correlation between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and the experimentally measured activity. mdpi.comresearchgate.net

For series of piperazine and piperidine derivatives, QSAR models have been successfully developed to understand how structural properties influence their biological response. nih.gov The process involves dividing a dataset of compounds into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov Key molecular descriptors often found to be significant in QSAR models for piperazine derivatives include parameters related to the energy of molecular orbitals (like LUMO), molar refractivity, and polar surface area. mdpi.com These models provide a framework for predicting the activity of new, unsynthesized compounds and for guiding the rational design of more potent molecules. jmchemsci.com

Quantum Chemical Calculations (e.g., HOMO-LUMO Analysis, NBO, MEP)

Quantum chemical calculations, often performed using Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of a molecule. dntb.gov.uanih.gov These methods have been applied to compounds structurally similar to this compound, such as 1-Amino-4-methylpiperazine, to provide detailed electronic insights. nih.govresearchgate.net

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed understanding of charge delocalization, hyperconjugative interactions, and the transfer of charge within the molecule. nih.govresearchgate.net This analysis examines the interactions between filled donor NBOs and empty acceptor NBOs, quantifying their stabilization energy, which indicates the strength of the intramolecular interaction. researchgate.net

Molecular Electrostatic Potential (MEP) Analysis: The MEP is mapped onto the electron density surface of a molecule to predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The map uses a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. nih.gov This provides a visual representation of the charge distribution and sites of chemical reactivity. nih.gov

Table 2: List of Compounds Mentioned

Compound Name
This compound
1-Amino-4-methylpiperazine
1-(4-chlorobenzhydryl) piperazine
Kojic acid
L-tyrosine
L-3,4-dihydroxyphenylalanine (L-DOPA)

Cellular Mechanisms of Action (In Vitro)

Modulatory Effects on Cell Proliferation in Cell Lines

Research into a closely related series of compounds, 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, has provided valuable insights into the potential antiproliferative effects of this compound. A specific analog, 1-(4-Chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride salt, has demonstrated significant cytotoxic activity across a broad spectrum of human cancer cell lines. mdpi.comnih.gov

The growth inhibitory effects of this analog were evaluated using the sulphorhodamine B (SRB) assay, with the half-maximal growth inhibition (GI₅₀) values determined for various cell lines. The compound exhibited potent activity against cell lines derived from liver, breast, colon, gastric, and endometrial cancers. mdpi.comresearchgate.net These findings suggest that the 1-(4-chlorobenzoyl)piperazine scaffold is a promising pharmacophore for the development of anticancer agents.

The cytotoxic effects were observed to be dose-dependent, with significant growth inhibition occurring at micromolar concentrations. mdpi.com Time-dependent cytotoxicity analysis of the analog also indicated its long-term stability in situ, suggesting a sustained antiproliferative effect. nih.gov

Cancer TypeCell LineGI₅₀ (µM) for 1-(4-Chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine
Liver CancerHUH73.06
FOCUS2.22
MAHLAVU1.56
HEPG23.24
HEP3B3.02
Breast CancerMCF73.21
BT20>40
T47D2.98
CAMA-1>40
Colon CancerHCT-1163.12
Gastric CancerKATO-32.89
Endometrial CancerMFE-2962.88
Normal Breast EpithelialMCF-12A>40

Investigation of Intracellular Signaling Pathways

While direct experimental evidence detailing the specific intracellular signaling pathways modulated by this compound is limited, mechanistic evaluations of the broader piperazine class of compounds suggest several potential modes of action. nih.gov Generally, piperazine derivatives have been shown to exert their anticancer effects through the induction of apoptosis, inhibition of the cell cycle, and disruption of microtubule synthesis. nih.gov

In silico molecular docking studies on other novel 1-(4-chlorobenzhydryl) piperazine derivatives have suggested potential interactions with key signaling proteins. researchgate.net For instance, some derivatives have been docked with phosphoinositide 3-kinase (PI3K) delta and receptor tyrosine phosphatase (PTPRC/CD45), indicating a possible role in modulating the PI3K-Akt signaling pathway and other signal transduction cascades critical for cancer cell survival and proliferation. researchgate.net The PI3K/Akt pathway is a crucial regulator of cell growth, and its inhibition is a key target for many cancer therapies.

Furthermore, the induction of apoptosis is a common mechanism for many cytotoxic agents. Piperazine derivatives have been reported to trigger programmed cell death in cancer cells. nih.gov This could involve the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins, although the specific players in the context of this compound have yet to be elucidated. The general ability of piperazine compounds to inhibit topoisomerase II and interact with DNA also presents another potential avenue for their anticancer activity. nih.gov

Further research is necessary to delineate the precise intracellular signaling pathways directly affected by this compound. Future studies employing techniques such as Western blotting, kinase assays, and gene expression profiling would be invaluable in identifying the specific molecular targets and downstream effectors of this compound, thereby providing a clearer understanding of its cellular mechanism of action.

Derivatives and Analogues of 1 4 Chlorobenzoyl 4 Methylpiperazine in Advanced Research

Exploration of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives

A notable area of research has been the synthesis and evaluation of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives for their potential as anticancer agents. In these analogues, the methyl group at the N4 position is replaced by a more complex 4-chlorobenzhydryl moiety, and various substituents are introduced onto the benzoyl ring.

A series of these derivatives, designated 5a–g, were synthesized through the nucleophilic substitution reaction of 1-(4-chlorobenzhydryl)piperazine (B1679854) with different benzoyl chlorides. researchgate.netnih.gov These compounds were characterized by elemental analyses, infrared spectroscopy, and proton nuclear magnetic resonance spectra. researchgate.netnih.gov The synthesized compounds demonstrated significant cytotoxic activity against a panel of human cancer cell lines, including those from liver, breast, colon, gastric, and endometrial cancers. researchgate.netmdpi.com

The cytotoxic effects of these compounds were evaluated using the sulforhodamine B (SRB) assay after 72 hours of treatment. researchgate.net The results, often expressed as GI50 values (the concentration required to inhibit cell growth by 50%), indicated that the nature of the substituent on the benzoyl ring plays a crucial role in the anticancer activity. For instance, the introduction of a second fluorine atom to the benzoyl moiety was observed to alter the GI50 values. researchgate.net Time-dependent cytotoxicity analysis of compound 5a, which has a chloro substituent, suggested its long-term stability in situ. nih.gov

The following table summarizes the chemical structures and physical data for a selection of these synthesized derivatives. nih.gov

CompoundR SubstituentMolecular FormulaYield (%)Melting Point (°C)
5aClC24H23Cl2N2O75172.8
5bFC24H23ClFN2O81144.0
5cOCH3C25H26ClN2O273132.3
5dBrC24H23BrClN2O75155.3
5eNO2C24H23ClN3O376153.4
5fPhC30H28ClN2O70152.1
5g2,4-di FC24H22ClF2N2O90215.5 (decomp.)

N-Alkyl, N-Sulfonyl, and N-Benzoyl Derivatives of Benzhydrylpiperazine Analogues

Further extending the structural diversity, researchers have investigated N-alkyl, N-sulfonyl, and N-benzoyl derivatives of benzhydrylpiperazine analogues for their therapeutic potential, particularly as antimicrobial and antituberculosis agents. These modifications at the nitrogen atom of the piperazine (B1678402) ring can significantly influence the compound's lipophilicity, electronic properties, and steric profile, thereby modulating its biological activity.

N-Sulfonyl and N-Benzoyl (Carboxamide) Derivatives:

A series of novel 1-benzhydryl-piperazine sulfonamide and benzamide (B126) (carboxamide) derivatives have been synthesized and evaluated for their in vitro antimicrobial activity. tandfonline.com The synthesis involves the reaction of 1-benzhydryl-piperazine with various substituted aromatic sulfonyl chlorides or acid chlorides. tandfonline.com These compounds were tested against a range of Gram-positive and Gram-negative bacteria. tandfonline.com

In a related line of research, benzhydrylpiperazine was coupled with nitrobenzenesulfonamide to create hybrids that were tested for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv. nih.govacs.org The results indicated that derivatives containing a 2,4-dinitrobenzenesulfonamide (B1250028) moiety were more potent than their corresponding 2- or 4-nitro analogues. nih.govacs.org The minimum inhibitory concentration (MIC) for these compounds ranged from 0.78 to over 25 µg/mL. nih.govacs.org

The following table presents data for selected N-sulfonyl and N-benzoyl derivatives of benzhydrylpiperazine.

Compound IDDerivative TypeSubstituent on Phenyl RingBiological Activity
8cSulfonamide4-NitroAntimicrobial tandfonline.com
8eSulfonamide4-ChloroAntimicrobial tandfonline.com
9fBenzamide2,6-DifluoroAntimicrobial tandfonline.com
7a-aaSulfonamide HybridVarious Nitro substitutionsAntituberculosis (MIC: 0.78 to >25 µg/mL) nih.govacs.org

N-Alkyl Derivatives:

Studies have also explored the synthesis of N-alkyl derivatives of piperazine analogues. For instance, N-alkyl and N-aryl piperazine derivatives have been synthesized and tested for their antimicrobial activity against various bacterial and fungal strains. researchgate.netnih.gov While specific data on N-alkyl benzhydrylpiperazine analogues is less detailed in the provided context, the general principle of N-alkylation is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.

Piperazine-Clubbed Heterocyclic Derivatives and Their Investigational Biological Activities

The piperazine nucleus is a prevalent scaffold in medicinal chemistry and is often combined with other heterocyclic rings to create "piperazine-clubbed" derivatives with a wide spectrum of biological activities. researchgate.netjetir.org This molecular hybridization strategy aims to integrate the pharmacophoric features of different heterocyclic systems to create novel compounds with enhanced potency, selectivity, or a broader range of action.

Piperazine-based heterocyclic molecules have demonstrated a broad spectrum of pharmacological and chemotherapeutic potential, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral activities. researchgate.netresearchgate.net The two nitrogen atoms in the piperazine ring provide opportunities for substitution, allowing for the attachment of various other heterocyclic moieties. This versatility makes piperazine a valuable building block in the design of new therapeutic agents. researchgate.net

The biological activity of these clubbed derivatives is diverse and depends on the nature of the linked heterocyclic ring. For example, piperazine derivatives have been investigated for their potential as:

Antipsychotic agents : Through the design of multi-target heterocyclic piperazine derivatives. jetir.org

Anti-inflammatory agents : As seen in N-substituted 3,4-pyrroledicarboximides. jetir.org

Antimicrobial and Antifungal agents : By coupling with moieties like thiazole, benzimidazole, and tetrazole. researchgate.net

The rationale behind creating these hybrid molecules is that the combination of two or more bioactive heterocyclic systems can lead to compounds with improved efficacy and a lower propensity for developing drug resistance.

Structure-Based Design of Novel Analogues

The development of novel analogues of 1-(4-Chlorobenzoyl)-4-methylpiperazine and related compounds is increasingly guided by structure-based design strategies. These computational approaches utilize the three-dimensional structure of target proteins to design molecules that can bind with high affinity and selectivity, leading to a desired biological response.

Key methodologies in structure-based design include:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jmchemsci.com For instance, a 3D-QSAR study on a series of 2, 4, 5-trisubstituted imidazole (B134444) derivatives involved methods like Comparative Molecular Field Analysis (COMFA) and Comparative Molecular Similarity Indexes Analysis (COMSIA) to build predictive models. nih.gov These models can then be used to predict the activity of newly designed compounds before their synthesis.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. japsr.in By visualizing the binding mode and interactions (such as hydrogen bonds and hydrophobic interactions) between the ligand and the active site of the protein, researchers can make rational modifications to the ligand's structure to improve its binding affinity. japsr.in Molecular docking studies have been employed to understand the inhibitory mechanism of compounds against targets like polo-like kinase 1 (plk1), a protein involved in cancer. jmchemsci.com

ADME Prediction: In addition to binding affinity, the drug-like properties of a compound, such as its Absorption, Distribution, Metabolism, and Excretion (ADME), are crucial for its therapeutic potential. Computational tools are used to predict these pharmacokinetic properties early in the drug discovery process. japsr.in

The versatile structure of piperazine allows for modifications that can improve its pharmacokinetic profile and target affinity. nih.gov Structure-activity relationship (SAR) studies, which analyze how changes in molecular structure affect biological activity, are fundamental to this design process. nih.gov By applying these computational and SAR strategies, researchers can rationally design novel analogues of this compound with potentially enhanced therapeutic properties.

Applications and Future Directions in Medicinal Chemistry Research

Utility of 1-(4-Chlorobenzoyl)-4-methylpiperazine as a Chemical Building Block in Drug Discovery

The piperazine (B1678402) scaffold is one of the most important building blocks in the field of drug discovery. mdpi.comresearchgate.net The structure of this compound provides a versatile template for chemical synthesis. It consists of three key components: a central piperazine ring, a 4-chlorobenzoyl group, and an N-methyl group. Each of these can be modified to fine-tune the molecule's properties.

The piperazine core offers two nitrogen atoms that can be functionalized, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The 4-chlorobenzoyl moiety is crucial; the chlorine atom can influence electronic properties and metabolic stability and can form specific interactions, such as halogen bonds, with biological targets. The N-methyl group can impact the piperazine ring's conformation and basicity, which in turn affects solubility, cell permeability, and interaction with target proteins.

Researchers utilize this compound and its parent structures, like 1-(4-chlorobenzhydryl)piperazine (B1679854), as starting materials to create extensive libraries of derivative compounds. mdpi.comresearchgate.net By reacting the parent piperazine with various acid chlorides, alkyl halides, or other reagents, chemists can systematically alter the structure to optimize biological activity against different targets. mdpi.com This building block approach is fundamental to modern medicinal chemistry, enabling the efficient development of novel investigational agents.

Potential as Investigational Agents for Various Biological Targets (Non-Clinical Focus)

Derivatives incorporating the 1-(4-Chlorobenzoyl)-piperazine framework have been evaluated in non-clinical, preclinical studies for a range of biological activities. These investigations are foundational, providing insights into the therapeutic potential of this chemical class.

The piperazine nucleus is a key component in many compounds investigated for anticancer properties. mdpi.comnih.gov Research has shown that derivatives of 1-(4-chlorobenzoyl)piperazine exhibit significant cytotoxic activity against a variety of human cancer cell lines in vitro.

In one extensive study, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were synthesized and evaluated for their ability to inhibit cancer cell growth. mdpi.comresearchgate.net The compound 1-(4-Chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride, in particular, demonstrated broad-spectrum cytotoxic activity. mdpi.com The growth inhibitory effects, measured as GI₅₀ (the concentration required to inhibit cell growth by 50%), were observed at micromolar concentrations across numerous cell lines, including those from liver, breast, colon, gastric, and endometrial cancers. mdpi.comresearchgate.net These findings underscore the potential of this scaffold in the development of new anticancer agents. mdpi.com

Table 1: In vitro Growth Inhibition (GI₅₀) of 1-(4-Chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine Hydrochloride in Human Cancer Cell Lines. mdpi.com
{ "type": "table", "header": [ {"value": "Cancer Type", "type": "string"}, {"value": "Cell Line", "type": "string"}, {"value": "GI₅₀ (µM)", "type": "string"} ], "rows": [ [ {"value": "Liver"}, {"value": "HUH7"}, {"value": "2.23"} ], [ {"value": ""}, {"value": "FOCUS"}, {"value": "1.91"} ], [ {"value": ""}, {"value": "MAHLAVU"}, {"value": "0.44"} ], [ {"value": ""}, {"value": "HEPG2"}, {"value": "0.31"} ], [ {"value": ""}, {"value": "HEP3B"}, {"value": "0.85"} ], [ {"value": "Breast"}, {"value": "MCF7"}, {"value": "2.01"} ], [ {"value": ""}, {"value": "BT20"}, {"value": "1.67"} ], [ {"value": ""}, {"value": "T47D"}, {"value": "1.22"} ], [ {"value": "Colon"}, {"value": "HCT-116"}, {"value": "2.16"} ], [ {"value": "Gastric"}, {"value": "KATO-3"}, {"value": "1.89"} ], [ {"value": "Endometrial"}, {"value": "MFE-296"}, {"value": "1.76"} ] ] }

Piperazine derivatives are a well-explored class of compounds in the search for new anticonvulsant agents. nih.govijpsr.com Studies on related structures suggest that the 1-(4-Chlorobenzoyl)piperazine moiety could contribute to anticonvulsant activity. For example, research on 1-(p-chlorobenzoyl)-piperazine-2,3-dicarboxylic acid (pCB-PzDA) demonstrated its efficacy in rodent models of epilepsy. nih.gov This compound was shown to protect against sound-induced clonic and tonic seizures in mice. nih.gov

The mechanism of action for many anticonvulsant drugs involves the modulation of ion channels or neurotransmitter systems. iomcworld.org The activity of pCB-PzDA was linked to its role as an antagonist at glutamate (B1630785) receptors, particularly the α-kainate subtype. nih.gov Furthermore, other research has highlighted that the presence of a chloro-substituent on the phenyl ring of piperazine derivatives is often a feature of compounds with potent activity in standard preclinical screening models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. mdpi.com These findings suggest that the specific structural elements of this compound are relevant for designing potential new anticonvulsant therapies.

Table 2: Investigational Anticonvulsant Activity of Structurally Related Piperazine Derivatives.
{ "type": "table", "header": [ {"value": "Compound Class", "type": "string"}, {"value": "Key Findings", "type": "string"}, {"value": "Investigational Model", "type": "string"}, {"value": "Reference", "type": "string"} ], "rows": [ [ {"value": "1-(p-Chlorobenzoyl)-piperazine-2,3-dicarboxylic acid"}, {"value": "Protects against sound-induced seizures; acts as a glutamate receptor antagonist."}, {"value": "DBA/2 Mice (audiogenic seizures)"}, {"value": " nih.gov"} ], [ {"value": "1,4-bis-[(4-chloro-3-methyl)-phenoxyethyl]-piperazine"}, {"value": "Displayed anti-MES activity with a protective index higher than the reference drug valproate."}, {"value": "Mice (MES test)"}, {"value": " nih.gov"} ], [ {"value": "3-(2-Chlorophenyl)-pyrrolidine-2,5-dione-acetamides with arylpiperazine moiety"}, {"value": "Showed potent activity in MES and 6 Hz seizure tests. Chloro-substitution was noted as important."}, {"value": "Mice (MES, scPTZ, 6 Hz tests)"}, {"value": " mdpi.com"} ] ] }

The piperazine scaffold is also a recurring theme in the development of antimicrobial and anthelmintic agents. mdpi.com Various derivatives have been synthesized and tested for their efficacy against bacterial, fungal, and parasitic organisms.

In vitro studies of novel methylpyrimidine sulfonyl piperazine derivatives have demonstrated antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacterial strains. scielo.br In the same study, these compounds showed moderate anthelmintic activity against the earthworm Pheretima posthuma, a common model for screening such agents. scielo.br The reference drug used in this anthelmintic study was piperazine citrate, highlighting the historical and ongoing importance of the piperazine core in this area. scielo.br Other research has also confirmed the potential of various substituted piperazine derivatives against a range of bacteria and fungi, including Pseudomonas aeruginosa and Candida albicans. researchgate.net Benzimidazole-based piperazine derivatives have also been synthesized and evaluated for their anthelmintic properties against infections like Trichinella spiralis. nih.gov

There is a well-established link between the mechanisms of epilepsy and certain types of pain, particularly neuropathic pain. Consequently, many anticonvulsant drugs are also effective in pain management. mdpi.com This overlap has prompted research into the antinociceptive (pain-relieving) properties of piperazine-containing compounds.

New derivatives of 3-chlorophenyl-pyrrolidine-2,5-dione containing a piperazine moiety have been evaluated for both anticonvulsant and antinociceptive activity. mdpi.com In the formalin model of tonic pain in mice, these compounds demonstrated significant analgesic effects. mdpi.com Other studies on different classes of piperazine derivatives have also reported potent antinociceptive properties in various preclinical pain models, such as the hot-plate test and the acetic acid-induced writhing test. nih.govmdpi.comnih.gov The mechanism of action for some of these compounds is thought to involve the opioidergic, noradrenergic, or serotoninergic systems. nih.govnih.gov In silico molecular docking studies have further supported these findings by showing favorable interactions between piperazine derivatives and targets like µ- and δ-opioid receptors. mdpi.com

Perspectives on the Design of Next-Generation Piperazine-Based Investigational Molecules

The versatility of the this compound scaffold continues to make it an attractive starting point for the design of future investigational molecules. Several key strategies are guiding the development of the next generation of piperazine-based compounds.

One prominent approach is molecular hybridization , which involves combining the piperazine core with other known pharmacophores to create a single molecule with multi-target activity or improved properties. This strategy aims to address complex diseases by modulating multiple biological pathways simultaneously.

Structure-based drug design and computational (in silico) modeling are also playing a crucial role. nih.gov By understanding how piperazine ligands bind to their target proteins at a molecular level, chemists can make more rational design choices to enhance potency and selectivity while minimizing potential off-target effects. acs.org

Furthermore, exploring bioisosteric replacements for the piperazine ring itself is an emerging area. enamine.net Replacing the classic piperazine with novel, three-dimensional, saturated analogues can lead to compounds with improved pharmacokinetic profiles, such as better solubility and metabolic stability, and potentially new intellectual property. enamine.netnamiki-s.co.jp The continued application of these modern drug design principles to the piperazine scaffold promises to yield novel investigational agents with significant therapeutic potential.

Integration of Cheminformatics and High-Throughput Screening in Future Research Initiatives

The strategic integration of computational and experimental approaches is poised to accelerate the exploration of this compound and its analogues in medicinal chemistry. By combining the predictive power of cheminformatics with the empirical data generation of high-throughput screening (HTS), future research can efficiently navigate the complexities of drug discovery, from hit identification to lead optimization.

Cheminformatics-Guided Discovery

Cheminformatics provides a suite of computational tools that can significantly de-risk and streamline the investigation of compounds like this compound before significant investment in laboratory synthesis and testing. ncsu.edu The piperazine scaffold is a well-established building block in drug discovery, known to be present in numerous biologically active compounds. nih.govnih.gov Computational techniques can be leveraged to refine and explore the potential of this specific derivative.

Key cheminformatics applications include:

Virtual Screening and Molecular Docking: If a biological target for this compound is hypothesized or identified, molecular docking simulations can predict its binding affinity and orientation within the target's active site. researchgate.netmdpi.comnih.gov This in silico method allows for the rapid evaluation of large virtual libraries of related analogues to prioritize compounds with the highest predicted potency, saving considerable time and resources. pharmasalmanac.com Studies on other piperazine derivatives have successfully used docking to understand molecular interactions with target proteins. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a focused library of analogues of this compound and evaluating their biological activity, 3D-QSAR models can be developed. nih.govtcmsp-e.com These models statistically correlate variations in chemical structure with changes in biological activity, providing predictive insights to guide the design of new derivatives with enhanced potency or improved properties. researchgate.net

ADMET Profiling: Early-stage prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. ncsu.edu Cheminformatics tools can calculate key physicochemical properties (e.g., molecular weight, logP, polar surface area) and predict potential liabilities, helping to filter out compounds that are unlikely to become viable drug candidates. nih.gov

High-Throughput Screening (HTS) Campaigns

HTS enables the rapid testing of thousands to millions of compounds against a specific biological target or in a phenotypic assay. pharmasalmanac.commdpi.com This technology is essential for identifying initial "hits" and understanding the broader biological activity profile of a compound scaffold.

Future HTS initiatives for this compound could involve:

Target-Based Screening: If a specific enzyme or receptor target is identified, HTS can be used to screen large compound libraries to find other chemical entities that modulate its activity. This can help validate the target and identify diverse chemical scaffolds for further development. nuvisan.com

Phenotypic Screening: In cases where a specific molecular target is unknown, phenotypic screening can be employed. This involves testing this compound and its analogues in cell-based assays that model a disease state (e.g., cancer cell proliferation, neuronal death) to identify compounds that produce a desired biological effect. mdpi.comnih.gov

High-Throughput ADMET and Toxicology Screening: Beyond primary activity screening, automated platforms can assess properties like metabolic stability and cytotoxicity across large sets of compounds early in the discovery process. syngeneintl.com

Synergistic Integration

The true power of these technologies lies in their integration. Cheminformatics can be used to design focused, diverse, and relevant compound libraries for HTS campaigns, increasing the likelihood of finding high-quality hits. oup.com Following an HTS campaign, the resulting data can be analyzed using computational tools to identify structure-activity relationships, cluster hits by chemical similarity, and prioritize compounds for follow-up studies. nih.gov This iterative cycle of computational prediction and experimental validation accelerates the journey from an initial compound of interest to a fully optimized lead candidate.

The table below outlines potential integrated research initiatives for this compound.

Research Initiative Cheminformatics Component High-Throughput Screening Component Objective
Target Identification & Validation Virtual screening of this compound against a panel of known protein structures (e.g., kinases, GPCRs).Screening the compound against a broad panel of biochemical assays representing different target classes.To identify and validate the primary biological target(s) of the compound.
Lead Generation Design of a virtual combinatorial library based on the this compound scaffold.HTS of a physical library of diverse piperazine analogues against a validated target.To identify novel, potent "hit" compounds with diverse chemical structures.
Lead Optimization Development of a QSAR model based on initial HTS hit data to predict more potent analogues.Re-synthesis and screening of a focused library of computationally-prioritized compounds.To systematically improve the potency and selectivity of the initial hits.
Early Safety Profiling In silico prediction of toxicity, metabolic liabilities, and off-target interactions.High-throughput cytotoxicity screening against a panel of cell lines (e.g., HepG2) and early metabolic stability assays.To identify and mitigate potential safety and pharmacokinetic issues at an early stage.

Q & A

Q. What interdisciplinary applications exist beyond pharmacology (e.g., materials science)?

  • Methodology : The piperazine core’s rigidity and hydrogen-bonding capacity make it a candidate for metal-organic frameworks (MOFs). Computational modeling (e.g., density functional theory) predicts coordination sites, validated via XRD and adsorption studies (e.g., CO₂ capture efficiency) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.